3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile
Descripción general
Descripción
3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile, also known as Lu AE58054, is a novel compound that has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with Alzheimer's disease. In
Mecanismo De Acción
3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile AE58054 is a selective 5-HT6 receptor antagonist that acts by blocking the binding of serotonin to the 5-HT6 receptor. This blockade results in increased levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
This compound AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing levels of acetylcholine and dopamine in the brain. Moreover, this compound AE58054 has been shown to improve learning and memory in animal models of cognitive impairment. Clinical trials have also demonstrated that this compound AE58054 can improve cognitive function in patients with mild to moderate Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile AE58054 is its selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. Moreover, this compound AE58054 has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its potential therapeutic applications. However, one of the limitations of this compound AE58054 is its relatively low overall yield in the synthesis process.
Direcciones Futuras
There are several future directions for the study of 3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile AE58054. One direction is to investigate the potential therapeutic applications of this compound AE58054 in other cognitive disorders, such as Parkinson's disease and schizophrenia. Another direction is to explore the potential synergistic effects of this compound AE58054 with other compounds, such as acetylcholinesterase inhibitors. Moreover, further studies are needed to elucidate the long-term safety and efficacy of this compound AE58054 in humans.
Aplicaciones Científicas De Investigación
3-(4-(4-Methoxyphenyl)piperazino)-5-(methylamino)-4-isothiazolecarbonitrile AE58054 has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with Alzheimer's disease. Several preclinical studies have demonstrated that this compound AE58054 can improve cognitive function in animal models of Alzheimer's disease. Moreover, clinical trials have shown that this compound AE58054 can improve cognitive function in patients with mild to moderate Alzheimer's disease.
Propiedades
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(methylamino)-1,2-thiazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-18-16-14(11-17)15(19-23-16)21-9-7-20(8-10-21)12-3-5-13(22-2)6-4-12/h3-6,18H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEAKVYXNJBTKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NS1)N2CCN(CC2)C3=CC=C(C=C3)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.